molecular formula C12H11N5S B12876444 5-Amino-3-(cyanomethyl)-1-phenyl-1H-pyrazole-4-carbothioamide CAS No. 61414-21-9

5-Amino-3-(cyanomethyl)-1-phenyl-1H-pyrazole-4-carbothioamide

Cat. No.: B12876444
CAS No.: 61414-21-9
M. Wt: 257.32 g/mol
InChI Key: VSAFTGSVUGCUGF-UHFFFAOYSA-N
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Description

5-Amino-3-(cyanomethyl)-1-phenyl-1H-pyrazole-4-carbothioamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(cyanomethyl)-1-phenyl-1H-pyrazole-4-carbothioamide typically involves the reaction of malononitrile dimer with hydrazine to form 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile. This intermediate is then reacted with phenyl isothiocyanate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(cyanomethyl)-1-phenyl-1H-pyrazole-4-carbothioamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Phenyl Isothiocyanate: Used in the synthesis of the compound.

    β-Diketones and Dibenzalacetone: Used in condensation reactions.

    Basic Conditions: Often required for the reactions to proceed efficiently.

Major Products Formed

    Pyrazolo[1,5-a]pyrimidine Derivatives: Formed through condensation reactions.

    Substituted Pyrazole Derivatives: Formed through substitution reactions.

Scientific Research Applications

5-Amino-3-(cyanomethyl)-1-phenyl-1H-pyrazole-4-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-3-(cyanomethyl)-1-phenyl-1H-pyrazole-4-carbothioamide involves its interaction with various molecular targets, including enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. It also binds to specific receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-3-(cyanomethyl)-1-phenyl-1H-pyrazole-4-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and medicinal chemistry .

Properties

CAS No.

61414-21-9

Molecular Formula

C12H11N5S

Molecular Weight

257.32 g/mol

IUPAC Name

5-amino-3-(cyanomethyl)-1-phenylpyrazole-4-carbothioamide

InChI

InChI=1S/C12H11N5S/c13-7-6-9-10(12(15)18)11(14)17(16-9)8-4-2-1-3-5-8/h1-5H,6,14H2,(H2,15,18)

InChI Key

VSAFTGSVUGCUGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)CC#N)C(=S)N)N

Origin of Product

United States

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